molecular formula C20H21NO3S B411163 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide CAS No. 333311-14-1

4-ethoxy-N-phenethylnaphthalene-1-sulfonamide

Cat. No. B411163
CAS RN: 333311-14-1
M. Wt: 355.5g/mol
InChI Key: PZHHASCWJIWVAX-UHFFFAOYSA-N
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Description

4-ethoxy-N-phenethylnaphthalene-1-sulfonamide is a chemical compound with potential applications in scientific research. It has the molecular formula C20H21NO3S and a molecular weight of 355.45 .


Molecular Structure Analysis

The molecular structure of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide consists of a naphthalene ring substituted with an ethoxy group at the 4-position and a phenethylsulfonamide group at the 1-position .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis : Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized and characterized through various techniques, including FTIR, NMR, X-ray diffraction, and thermal analysis. These compounds have been studied for their molecular geometry, vibrational frequencies, and electronic properties, demonstrating their potential in materials science and molecular engineering (Sarojini et al., 2012).

Novel Sulfonamide Derivatives : Research on new sulfonamide derivatives has revealed their complex structures through spectroscopic methods and X-ray crystallography. These studies contribute to the understanding of hydrogen bonding and molecular interactions in these compounds (Danish et al., 2021).

Environmental Applications

Adsorption and Environmental Remediation : Sulfonamide antibiotics, including sulfapyridine and sulfamethoxazole, have been studied for their adsorption properties using multiwalled carbon nanotubes. This research is vital for understanding the removal of antibiotics from aqueous solutions, highlighting the environmental applications of sulfonamide compounds in water treatment technologies (Ji et al., 2009).

Pharmacological and Biological Applications

Antimicrobial Properties : The synthesis of novel 2-pyridones containing sulfonamide moiety has been explored for their expected bactericidal and fungicidal activities. Such research underscores the ongoing interest in sulfonamide derivatives for developing new antimicrobial agents (El-Mariah et al., 2008).

Biomedical Imaging : Carbon-11 labeled naphthalene-sulfonamides have been synthesized for potential use in positron emission tomography (PET) imaging, particularly for imaging human CCR8. This research indicates the utility of sulfonamide derivatives in diagnostic imaging and the exploration of new PET agents (Wang et al., 2008).

Mechanism of Action

Target of Action

The primary targets of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide, a sulfonamide derivative, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide, exhibit their pharmacological activities by inhibiting these target enzymes. They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the normal functioning of the enzymes, leading to the therapeutic effects observed.

Pharmacokinetics

The pharmacokinetics of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide’s action are primarily due to the inhibition of its target enzymes. This can lead to a range of effects, from the reduction of intraocular pressure in the case of glaucoma to the inhibition of bacterial growth in the case of infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide. For instance, the presence of other drugs can affect its absorption and metabolism, potentially leading to drug interactions . Additionally, factors such as pH and temperature can influence the stability of the compound .

properties

IUPAC Name

4-ethoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-2-24-19-12-13-20(18-11-7-6-10-17(18)19)25(22,23)21-15-14-16-8-4-3-5-9-16/h3-13,21H,2,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHHASCWJIWVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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